molecular formula C57H70ClN7O10S B1649326 MZP-55 CAS No. 2010159-48-3

MZP-55

Numéro de catalogue: B1649326
Numéro CAS: 2010159-48-3
Poids moléculaire: 1080.7 g/mol
Clé InChI: UHWNJFZTYJNBAN-HYXXSBGTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MZP-55 est un composé connu pour son rôle de dégradeur sélectif des protéines BRD3 et BRD4. Il est basé sur la technologie PROTAC (chimère de ciblage de la protéolyse), qui implique l'utilisation d'une molécule bifonctionnelle pour cibler des protéines spécifiques pour la dégradation. This compound est composé d'un ligand pour la protéine de von Hippel-Lindau et d'un ligand pour BRD3/4, reliés par un lieur .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

MZP-55 est synthétisé par un processus en plusieurs étapes impliquant le couplage d'un ligand de von Hippel-Lindau avec un ligand BRD3/4. La synthèse implique généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de techniques de synthèse et de purification automatisées est courante dans les milieux industriels pour rationaliser le processus de production .

Analyse Des Réactions Chimiques

Types de réactions

MZP-55 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant this compound sont les fragments dégradés des protéines cibles, BRD3 et BRD4 .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets par le mécanisme suivant :

Applications De Recherche Scientifique

MZP-55 is a compound that has garnered attention in the field of medicinal chemistry, particularly as a PROTAC (proteolysis-targeting chimera). This innovative class of compounds is designed to facilitate the targeted degradation of specific proteins within cells, offering promising applications in cancer therapy and other diseases.

Cancer Research

This compound's primary application lies in oncology, where it is being investigated for its potential to inhibit tumor growth by degrading BRD4. BRD4 is known to play a critical role in the transcriptional regulation of genes involved in cell proliferation and survival. By utilizing PROTAC technology, this compound can selectively degrade BRD4, thereby disrupting its function and leading to reduced tumor cell viability.

Key Studies:

  • A study demonstrated that this compound effectively reduced the levels of BRD4 in various cancer cell lines, resulting in decreased proliferation rates and increased apoptosis .
  • Another research effort highlighted the compound's potential in overcoming resistance mechanisms associated with traditional therapies, suggesting its utility as a combination treatment strategy .

Targeted Protein Degradation

This compound exemplifies the growing field of targeted protein degradation (TPD), which aims to selectively eliminate disease-causing proteins rather than merely inhibiting their activity. This approach has several advantages:

  • Reduced Off-target Effects: By promoting the degradation of specific proteins, this compound minimizes the risk of side effects commonly associated with broad-spectrum inhibitors.
  • Potential for Resistance Management: TPD strategies can be more effective against cancers that develop resistance to conventional therapies.

Case Studies:

  • Research involving this compound has shown promise in preclinical models of hematological malignancies, where it effectively targeted and degraded BRD4, leading to significant tumor regression .

Therapeutic Development

The ongoing development of this compound as a therapeutic agent highlights its potential not only for cancer but also for other diseases linked to dysregulated protein levels. The versatility of PROTACs allows for the design of compounds that can target various proteins involved in different pathological conditions.

Future Directions:

  • Investigations are underway to explore the use of this compound in combination with other therapeutic modalities, such as immunotherapy and chemotherapy, to enhance treatment efficacy .
  • Further studies are also focused on optimizing the pharmacokinetic properties of this compound to improve its bioavailability and therapeutic window.

Data Table: Summary of Key Findings on this compound

Aspect Details
Compound Type PROTAC
Target BRD4 (Bromodomain-containing protein 4)
Binding Affinity (Kd) 8 nM
Primary Application Cancer therapy
Mechanism Induces targeted degradation of BRD4
Preclinical Efficacy Reduced tumor growth in various cancer models
Potential Combinations Immunotherapy, chemotherapy

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de MZP-55

This compound est unique en raison de sa grande sélectivité et de sa puissance dans la dégradation des protéines BRD3 et BRD4. Il présente une dégradation préférentielle de BRD3 et BRD4 à des concentrations nanomolaires par rapport à BRD2 .

Activité Biologique

MZP-55 is a compound that has garnered attention in recent research for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications. This article delves into the biological activity of this compound, presenting findings from various studies, data tables summarizing key results, and case studies illustrating its efficacy.

Overview of this compound

This compound is a synthetic compound that has been investigated for its pharmacological properties. Initial studies have suggested that it may exhibit significant antibacterial and anti-inflammatory effects, making it a candidate for further exploration in therapeutic applications.

Antimicrobial Activity

In Vitro Studies

Recent research has demonstrated that this compound exhibits potent antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard methodologies.

Bacterial Strain MIC (µg/mL) Comparison Drug MIC of Comparison Drug (µg/mL)
Escherichia coli8Streptomycin32
Staphylococcus aureus4Vancomycin16
Pseudomonas aeruginosa16Ciprofloxacin64

These results indicate that this compound is more effective than several commonly used antibiotics, particularly against Staphylococcus aureus and Escherichia coli .

The mechanism through which this compound exerts its antibacterial effects is believed to involve interference with bacterial metabolic processes. Specifically, it may inhibit key enzymes involved in the synthesis of essential biomolecules, thus impairing bacterial growth and replication .

Anti-inflammatory Activity

Cell Culture Studies

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. In vitro studies using human cell lines have demonstrated that this compound can significantly decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Cytokine Control Level (pg/mL) This compound Treatment Level (pg/mL)
TNF-alpha15030
IL-620040

These findings suggest that this compound may be effective in managing inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Case Study: Application in Infection Models

A recent case study investigated the efficacy of this compound in a murine model of bacterial infection. Mice treated with this compound showed a significant reduction in bacterial load compared to the control group receiving no treatment.

Results Summary:

  • Bacterial Load Reduction: 75% decrease in E. coli levels in treated mice.
  • Survival Rate: Increased survival rate of infected mice from 40% to 80% over a two-week period.

This case study underscores the potential of this compound as a therapeutic agent for treating bacterial infections .

Propriétés

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H70ClN7O10S/c1-36-29-48(62-45-18-16-44(58)17-19-45)47-30-43(15-20-49(47)65(36)38(3)66)40-11-13-42(14-12-40)54(69)59-21-22-72-23-24-73-25-26-74-27-28-75-34-51(68)63-53(57(4,5)6)56(71)64-33-46(67)31-50(64)55(70)60-32-39-7-9-41(10-8-39)52-37(2)61-35-76-52/h7-20,30,35-36,46,48,50,53,62,67H,21-29,31-34H2,1-6H3,(H,59,69)(H,60,70)(H,63,68)/t36-,46+,48+,50-,53+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWNJFZTYJNBAN-HYXXSBGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H70ClN7O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1080.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2010159-48-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2010159-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MZP-55
Reactant of Route 2
Reactant of Route 2
MZP-55
Reactant of Route 3
Reactant of Route 3
MZP-55
Reactant of Route 4
Reactant of Route 4
MZP-55
Reactant of Route 5
Reactant of Route 5
MZP-55
Reactant of Route 6
Reactant of Route 6
MZP-55

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.